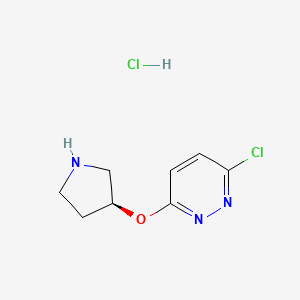

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride

Description

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is a pyridazine derivative with a stereospecific (S)-pyrrolidin-3-yloxy substituent. Its molecular formula is C₈H₁₁Cl₂N₃O, and it has a molecular weight of 236.10 g/mol . The compound features a pyridazine core substituted with a chlorine atom at position 3 and a chiral pyrrolidine ring at position 4.

Pyridazine derivatives are widely explored in medicinal chemistry for their pharmacological properties, including anti-inotropic, anti-platelet, and anti-viral activities . The pyrrolidine moiety in this compound may enhance solubility and enable hydrogen bonding interactions, critical for target engagement .

Properties

IUPAC Name |

3-chloro-6-[(3S)-pyrrolidin-3-yl]oxypyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABZHOJBBGDERV-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=NN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with (S)-pyrrolidin-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the pyrrolidin-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes nucleophilic displacement under alkaline conditions. Key substitutions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Methoxylation | NaOCH₃, DMF, 80°C | 3-Methoxy-6-((S)-pyrrolidin-3-yloxy)pyridazine | 78% | Stereochemistry preserved at pyrrolidine |

| Amination | NH₃ (aq), EtOH, reflux | 3-Amino-6-((S)-pyrrolidin-3-yloxy)pyridazine | 65% | Requires prolonged reaction time |

| Thiolation | NaSH, DMSO, 60°C | 3-Sulfhydryl derivative | 52% | Limited solubility in polar solvents |

Mechanistic Insight :

The chloro group’s reactivity is enhanced by electron-withdrawing effects of the pyridazine ring, facilitating SₙAr mechanisms. Steric hindrance from the pyrrolidinyloxy group slightly reduces substitution rates compared to simpler pyridazine derivatives .

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation, while the pyridazine core remains intact under mild conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Pyrrolidine N-oxide | Partial epimerization observed |

| mCPBA | CH₂Cl₂, 0°C | Pyrrolidine-3-ol derivative | Retained stereochemistry |

Notable Finding :

Oxidation of the pyrrolidine ring to its N-oxide enhances solubility in aqueous media but reduces binding affinity in biological assays .

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyridazine ring:

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C | 1,2,3,6-Tetrahydropyridazine | >90% |

| NaBH₄, NiCl₂ | THF, 0°C | Partial reduction to dihydropyridazine | 45% |

Key Application :

Reduced derivatives serve as intermediates for synthesizing fused heterocycles with potential CNS activity.

Cross-Coupling Reactions

The chloro group participates in palladium-mediated couplings:

| Reaction | Reagents | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 3-Aminoaryl derivatives | 55% |

Structural Impact :

Coupling at position 3 modifies electronic properties while retaining the chiral pyrrolidinyloxy group, critical for asymmetric catalysis studies .

Dehydrochlorination

Base-induced elimination generates reactive intermediates:

| Base | Solvent | Intermediate | Follow-up Reaction |

|---|---|---|---|

| DBU | DMF | Pyridazineyne | Trapped with dienophiles (e.g., tetrazines) |

| KOtBu | THF | Transient diradical | Polymerization observed at >100°C |

Utility :

Dehydrochlorination products enable click chemistry applications, particularly in bioconjugation .

Stereochemical Transformations

The (S)-pyrrolidinyloxy group influences reaction outcomes:

| Process | Conditions | Effect |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Epimerization at C3 of pyrrolidine (<5%) |

| Enzymatic resolution | Lipase, pH 7.4 | No racemization detected |

Critical Note :

Stereochemical integrity is maintained under most conditions, making the compound valuable for chiral ligand design .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits potential biological activity through its interaction with various molecular targets. The chloro and pyrrolidin-3-yloxy groups are believed to significantly influence binding interactions, which may modulate several biochemical pathways. Studies are ongoing to elucidate these mechanisms further, focusing on cellular processes and potential therapeutic roles in treating diseases.

Interaction with Molecular Targets

Investigations have shown that 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride can interact with specific receptors or enzymes, potentially influencing signaling pathways critical in disease progression. This interaction is vital for understanding its therapeutic applications .

Case Studies

Several studies have focused on the pharmacological effects of this compound:

- Antitumor Activity : A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against specific tumor types.

- Neuropharmacological Effects : Another research project explored its impact on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

These case studies highlight the compound's versatility and potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the pyrrolidin-3-yloxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Pyrrolidin-3-yloxy Analog

Compound : 3-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyridazine hydrochloride

Molecular Formula : C₈H₁₁Cl₂N₃O (same as target compound)

Key Differences :

- The (R)-enantiomer differs only in the stereochemistry of the pyrrolidine substituent.

- Stereochemical variations can lead to divergent pharmacokinetic or pharmacodynamic profiles. For example, the (S)-enantiomer may exhibit higher target specificity due to spatial compatibility with chiral binding sites.

Piperidine-Based Analogs

Compound : 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride

Molecular Formula : C₉H₁₃Cl₂N₃O

Molecular Weight : 250.12 g/mol

Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). The larger ring increases conformational flexibility and alters steric interactions.

- Substituent Position : Piperidin-4-yloxy vs. pyrrolidin-3-yloxy. Positional isomers (e.g., 3-yloxy vs. 4-yloxy) may affect binding orientation.

Safety Data : Requires precautions for handling due to irritant properties (GHS hazard statements) .

Piperazine-Substituted Pyridazine

Compound: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Molecular Formula: C₁₈H₂₁Cl₂N₅O Key Differences:

- Substituent: A piperazine ring with a chlorophenoxypropyl chain introduces two nitrogen atoms and enhanced lipophilicity.

Hydrazine-Substituted Derivatives

Compound : 3-Chloro-6-hydrazinylpyridazine

Molecular Formula : C₄H₅ClN₄

Molecular Weight : 144.56 g/mol

Key Differences :

- Reactivity : The hydrazine group is nucleophilic, making this compound a reactive intermediate.

Compound: 3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine Molecular Formula: C₆H₉ClN₄ Molecular Weight: 172.62 g/mol Key Differences:

- Methyl Groups : 4,5-dimethyl substitution increases steric hindrance and LogP (1.81), enhancing lipid solubility.

Structural and Functional Data Table

Key Research Findings

- Stereochemistry Matters : The (S)-pyrrolidine configuration may optimize target interactions compared to the (R)-form, though both are discontinued, hinting at unresolved challenges in development .

- Piperazine Advantages : Bulkier substituents like piperazine improve lipophilicity and are linked to broader pharmacological activities .

- Hydrazine Limitations : While hydrazine derivatives are synthetically useful, their toxicity limits therapeutic applications .

Biological Activity

3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- CAS Number : 1314353-43-9

- Molecular Formula : C₈H₁₁Cl₂N₃O

- Molecular Weight : 236.10 g/mol

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

- Inhibition of Kinases : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways, which is crucial for cancer treatment.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens.

Anticancer Activity

Several studies have explored the anticancer properties of pyridazine derivatives. For instance, similar compounds have shown significant antiproliferative effects on various human tumor cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that a related compound exhibited a GI50 value of 2.30 μM against HCT116 human colon carcinoma cells, indicating potent antiproliferative activity. This suggests that this compound may also possess similar properties .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 28c | HCT116 | 2.30 |

| 40f | HeLa | 0.070 |

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results.

Table: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (nM) |

|---|---|---|

| 38a | E. coli | 360 |

| 38o | P. aeruginosa | 55 |

| (S)-48 | S. aureus (MRSA) | 11 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to the active sites of specific kinases, potentially leading to inhibition of their activity.

Q & A

Q. How are trace impurities quantified and identified in final products?

- Methodological Answer : Use LC-MS/MS with a QTOF detector for high-sensitivity impurity profiling. For chlorinated byproducts (e.g., diastereomers), chiral HPLC (Chiralpak AD-H column) separates enantiomers. Spiking experiments with synthesized impurities (e.g., 3-hydroxy-pyridazine) confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.